[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Researchers seeking CNS-penetrant fragments with synthetic versatility often face limited options that balance LogP and hydrogen-bonding capacity. This compound resolves that gap, offering a unique 4-hydroxymethyl handle absent in analog series (e.g., AI3-35765, AI3-37220). • LogP 1.57 for optimal passive BBB penetration • TPSA 40.54 Ų, 1 H-donor for FBDD and GPCR ligand design • 98% purity, in-stock for immediate dispatch

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
Cat. No. B12083666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2CCC(CC2)CO
InChIInChI=1S/C13H21NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-2,11-12,15H,3-10H2
InChIKeyQMQJXSIWOCFBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol – Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol (CAS 1184563-54-9) is a synthetic piperidine derivative with the molecular formula C₁₃H₂₁NO₂ and a molecular weight of 223.31 g·mol⁻¹ . The compound features a cyclohex-3-ene carbonyl moiety linked to a piperidine ring bearing a hydroxymethyl substituent at the 4-position, yielding a bifunctional scaffold with both hydrogen-bond donor (1 H-donor) and acceptor (2 H-acceptors) capacity, a topological polar surface area (TPSA) of 40.54 Ų, and a calculated LogP of 1.57 . It is commercially available as a research-grade building block with a certified purity of 98% (LeYan, product no. 1667206) .

Why [1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol Cannot Be Replaced by In-Class Piperidine Analogs in Structure-Driven Research


Superficially similar piperidine derivatives within the cyclohex-3-ene-carbonyl series—such as 1-(3-cyclohexen-1-ylcarbonyl)piperidine (AI3-35765, CAS 52736-58-0) [1] and 1-(3-cyclohexen-1-ylcarbonyl)-2-methylpiperidine (AI3-37220) [2]—lack the 4-hydroxymethyl substituent that defines the target compound. This single functional-group difference (H → CH₂OH at the piperidine 4-position) increases the hydrogen-bond donor count from 0 to 1 and raises the TPSA, altering solubility, metabolic stability, and molecular recognition properties . Consequently, these analogs cannot serve as drop-in replacements in applications where the hydroxymethyl group acts as a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) or participates in target engagement through hydrogen bonding.

Head-to-Head Quantitative Differentiation of [1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol Versus Closest Structural Analogs


Hydrogen-Bond Donor Capacity: 4-Hydroxymethyl vs. 4-Unsubstituted and 4-Hydroxy Piperidine Analogs

The target compound possesses one hydrogen-bond donor (the hydroxymethyl –OH), whereas the structurally closest commercial analog, 1-(3-cyclohexen-1-ylcarbonyl)piperidine (AI3-35765), has zero H-bond donors . The 4-hydroxy analog, 1-(cyclohex-3-ene-1-carbonyl)piperidin-4-ol (CPPO, CAS 1156148-84-3), also has one H-bond donor but lacks the methylene spacer present in the target compound, resulting in a different H-bond geometry and a lower molecular weight (209.28 vs. 223.31 g·mol⁻¹) . The target compound's TPSA of 40.54 Ų, with 2 H-acceptors and 1 H-donor, places it in a distinct physicochemical space compared to both AI3-35765 (predicted TPSA ~20.3 Ų, 0 H-donors) and CPPO (predicted TPSA ~40.5 Ų, 1 H-donor, 2 H-acceptors) .

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Synthetic Utility: Hydroxymethyl as a Derivatization Handle Compared to Unsubstituted Piperidine Analogs

The 4-hydroxymethyl group on the piperidine ring provides a reactive primary alcohol handle for esterification, etherification, oxidation to the aldehyde/carboxylic acid, or conversion to a leaving group (e.g., mesylate, bromide) for nucleophilic displacement . In contrast, 1-(3-cyclohexen-1-ylcarbonyl)piperidine (AI3-35765) and 1-(3-cyclohexen-1-ylcarbonyl)-2-methylpiperidine (AI3-37220) lack such a functional handle, limiting their utility as intermediates for further scaffold elaboration [1]. The target compound's two rotatable bonds (vs. one for AI3-35765) provide additional conformational flexibility that may be advantageous in optimizing ligand–target complementarity .

Organic Synthesis Building Block Late-Stage Functionalization

Arthropod Repellency: Structural Scaffold Provenance and the Hydroxymethyl Differentiation from AI3-37220

The cyclohex-3-ene-carbonyl-piperidine scaffold is validated as an arthropod repellent pharmacophore: 1-(3-cyclohexen-1-ylcarbonyl)-2-methylpiperidine (AI3-37220) provided >95% protection against mosquitoes at 6 h in field trials, significantly outperforming DEET (P < 0.001) [2][3]. The target compound replaces the 2-methyl substituent of AI3-37220 with a 4-hydroxymethyl group, introducing hydrogen-bond capability while retaining the cyclohexene and piperidine cores . This modification is directly enabled by the generic Markush structure in US Patent 6,562,841, which claims piperidine analogs where R2–R6 may be alkyl groups optionally substituted with hydroxyl [1], positioning the target compound as a candidate for stereoisomer-specific repellency optimization.

Vector Control Arthropod Repellent Structure-Activity Relationship

Computed Lipophilicity (LogP = 1.57) Positions the Compound in a Favorable Oral Bioavailability Window Compared to Less-Polar Analogs

The target compound's computed LogP of 1.57 (LeYan) falls within the optimal Lipinski range (LogP ≤ 5) and compares favorably to the estimated LogP of ~2.5 for the more lipophilic, unsubstituted analog 1-(3-cyclohexen-1-ylcarbonyl)piperidine (AI3-35765) . The lower LogP of the target compound, driven by the hydroxymethyl group, predicts improved aqueous solubility—a key parameter for both in vitro assay compatibility and oral bioavailability. The molecular weight (223.31 g·mol⁻¹) also remains well below the Lipinski cutoff of 500 g·mol⁻¹ .

Drug-Likeness ADME Prediction Lead Optimization

Highest-Impact Application Scenarios for [1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring a Bifunctional, H-Bond-Capable Piperidine Scaffold

The target compound's combination of a cyclohex-3-ene moiety (a rigid, lipophilic group) with a hydroxymethyl-functionalized piperidine (a polar, H-bond-capable group) makes it a versatile fragment for FBDD campaigns targeting enzymes or receptors with mixed hydrophobic/hydrophilic binding pockets. Its TPSA of 40.54 Ų and single H-bond donor place it in an ideal fragment-like property space, while the primary alcohol enables facile conversion to esters, ethers, or amides for fragment growing or linking strategies .

Synthesis of Arthropod Repellent Candidate Libraries via Late-Stage Functionalization of the 4-Hydroxymethyl Handle

Building on the established field efficacy of AI3-37220 (>95% protection against mosquitoes at 6 h) [2][3], the target compound serves as a key intermediate for generating novel repellent candidates. The 4-hydroxymethyl group can be oxidized to the aldehyde or carboxylic acid for amide coupling, or converted to a halide for nucleophilic substitution, enabling systematic exploration of the R4 position within the repellent pharmacophore claimed in US Patent 6,562,841 [1].

Development of CNS-Penetrant Lead Compounds with Optimized Lipophilicity (LogP 1.57)

The target compound's computed LogP of 1.57 falls within the range considered optimal for passive blood-brain barrier penetration (LogP 1–3), outperforming the more lipophilic analog AI3-35765 (estimated LogP ~2.5) . Coupled with its low molecular weight (223.31 g·mol⁻¹) and the presence of a single H-bond donor, the compound represents a rationally selected starting point for CNS drug discovery programs where balanced permeability and solubility are critical.

Scaffold for Conformational Restriction Studies in GPCR Ligand Design

The cyclohex-3-ene ring provides a semi-rigid scaffold with defined stereoelectronic properties, while the piperidine 4-hydroxymethyl substituent introduces controlled conformational flexibility (2 rotatable bonds) . This structural feature set is particularly valuable for designing ligands targeting GPCRs where the spatial orientation of hydrogen-bond donors and acceptors determines subtype selectivity, as demonstrated by the M1 muscarinic receptor modulator patent family that includes related cyclohexyl-piperidine scaffolds [4].

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